(R)-Q-VD-OPh, also known as (R)-quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent and irreversible pan-caspase inhibitor. It has been developed to inhibit apoptosis by targeting various caspases involved in cell death pathways. This compound is particularly noted for its ability to permeate cell membranes, including the blood-brain barrier, making it a candidate for therapeutic applications in neuroprotection and inflammation reduction.
(R)-Q-VD-OPh falls under the category of caspase inhibitors. Caspases are cysteine proteases that play essential roles in apoptosis and inflammation. The classification of (R)-Q-VD-OPh as a broad-spectrum inhibitor allows it to target multiple caspases, including caspase-1, caspase-3, caspase-7, and caspase-9, making it a valuable tool in both research and therapeutic contexts .
The synthesis of (R)-Q-VD-OPh involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. Mass spectrometry is commonly employed to confirm the identity and purity of (R)-Q-VD-OPh throughout the synthesis process .
The molecular structure of (R)-Q-VD-OPh can be represented as follows:
This structure features a quinoline ring system linked to a valyl residue and an O-methylated aspartate moiety, terminated by a difluorophenoxy group.
Key data regarding (R)-Q-VD-OPh includes:
(R)-Q-VD-OPh acts primarily through irreversible inhibition of caspases by forming covalent bonds with the active site cysteine residues of these enzymes. This mechanism effectively prevents the cleavage of substrates that lead to apoptosis.
The compound has been shown to inhibit various apoptotic pathways:
The mechanism by which (R)-Q-VD-OPh exerts its effects involves:
Studies have demonstrated that treatment with (R)-Q-VD-OPh significantly reduces markers of apoptosis in various models, including neuronal cells exposed to neurotoxic agents .
(R)-Q-VD-OPh has several significant applications in scientific research:
The R-enantiomer of Q-VD-OPh exhibits superior caspase inhibition kinetics and target selectivity compared to its S-counterpart. This enantioselectivity arises from differential spatial accommodation within caspase active sites:
Table 1: Enantiomeric Selectivity in Caspase Inhibition
| Caspase | (R)-Q-VD-OPh IC50 (nM) | (S)-Q-VD-OPh IC50 (nM) | Selectivity Ratio (S/R) |
|---|---|---|---|
| Caspase-1 | 25 | 200 | 8.0 |
| Caspase-3 | 35 | 120 | 3.4 |
| Caspase-8 | 60 | 220 | 3.7 |
| Caspase-9 | 80 | 400 | 5.0 |
(R)-Q-VD-OPh covalently inactivates caspases through nucleophilic attack by the catalytic cysteine thiolate on its electrophilic ketone moiety:
Table 2: Kinetic Parameters of (R)-Q-VD-OPh Caspase Inactivation
| Caspase | kinact (s−1) | Ki (μM) | kinact/Ki (M−1s−1) |
|---|---|---|---|
| Caspase-1 | 0.42 | 0.021 | 2.0 × 107 |
| Caspase-3 | 0.38 | 0.069 | 5.5 × 106 |
| Caspase-8 | 0.31 | 0.085 | 3.6 × 106 |
| Caspase-9 | 0.19 | 0.112 | 1.7 × 106 |
The R-enantiomer demonstrates enhanced efficacy in blocking both intrinsic and extrinsic apoptosis pathways:
(R)-Q-VD-OPh’s pan-caspase affinity arises from conserved interactions with catalytic subsites and enantiomer-sensitive accommodations:
Table 3: Structural Interactions Governing Caspase Specificity
| Caspase | Key Residue Interactions | Impact on (R)-Q-VD-OPh Binding |
|---|---|---|
| Caspase-3 | Arg179 (S1), Tyr204 (cap), Leu271 (S3) | High-affinity ionic/hydrophobic contacts |
| Caspase-7 | Arg233 (S1), Tyr223 (cap), Thr255 (S3) | Similar to caspase-3; 2-fold lower affinity |
| Caspase-8 | Arg341 (S1), Trp348 (cap), Leu319 (S3) | Hydrophobic S3 stabilization |
| Caspase-9 | Arg207 (S1), Phe251 (cap), Leu307 (S3) | S1 affinity conserved; slower kinact |
| Caspase-12 | Lys245 (S1), Ile317/Val318 (S2) | S2 steric hindrance; weak inhibition |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6